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molecular formula C20H18N2O5S B1206909 Benzmetanide CAS No. 28395-11-1

Benzmetanide

Cat. No. B1206909
M. Wt: 398.4 g/mol
InChI Key: UCNWQTMKAPAUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985777

Procedure details

A mixture of 5-acetylsulphamyl-3-benzylamino-4-phenoxy-benzoic acid (1 g), ethanol (20 ml), and 4N hydrochloric acid (5ml) was refluxed for 2.5 hours. Then 2N sodium hydroxide (15 ml) was added, and the reaction mixture was heated on a steam bath for 30 minutes. After cooling, the pH was adjusted to 2.5 by addition of 4N hydrochloric acid, and the precipitated 3-benzylamino-4-phenoxy-5-sulphamyl-benzoic acid was isolated by filtation. After recrystallization from aqueous ethanol and drying, the compound was obtained with a melting point of 264°-265° C.
Name
5-acetylsulphamyl-3-benzylamino-4-phenoxy-benzoic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][S:5]([C:8]1[C:9]([O:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)=[C:10]([NH:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:11]=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14])(=[O:7])=[O:6])(=O)C.Cl.[OH-].[Na+]>C(O)C>[CH2:18]([NH:17][C:10]1[CH:11]=[C:12]([CH:16]=[C:8]([S:5](=[O:7])(=[O:6])[NH2:4])[C:9]=1[O:25][C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1)[C:13]([OH:15])=[O:14])[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:2.3|

Inputs

Step One
Name
5-acetylsulphamyl-3-benzylamino-4-phenoxy-benzoic acid
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)NS(=O)(=O)C=1C(=C(C=C(C(=O)O)C1)NCC1=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated on a steam bath for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC=1C=C(C(=O)O)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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